Cas no 874463-07-7 (2-(ethylthio)-1,3-benzoxazol-6-amine)
2-(ethylthio)-1,3-benzoxazol-6-amine Chemical and Physical Properties
Names and Identifiers
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- 2-(Ethylthio)benzo[d]oxazol-6-amine
- 2-(ethylthio)-1,3-benzoxazol-6-amine(SALTDATA: FREE)
- 2-ethylsulfanyl-1,3-benzoxazol-6-amine
- DTXSID50651122
- CS-0456791
- 2-(Ethylsulfanyl)-1,3-benzoxazol-6-amine
- AKOS010614108
- 874463-07-7
- CHEMBRDG-BB 9071503
- BS-36915
- 2-(ETHYLTHIO)-1,3-BENZOXAZOL-6-AMINE
- DB-312861
- 2-(ethylthio)-1,3-benzoxazol-6-amine
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- MDL: MFCD08691959
- Inchi: 1S/C9H10N2OS/c1-2-13-9-11-7-4-3-6(10)5-8(7)12-9/h3-5H,2,10H2,1H3
- InChI Key: OJWYWNNMSWKNLD-UHFFFAOYSA-N
- SMILES: S(CC)C1=NC2C=CC(=CC=2O1)N
Computed Properties
- Exact Mass: 194.05100
- Monoisotopic Mass: 194.05138412g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 179
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 77.4Ų
Experimental Properties
- PSA: 77.35000
- LogP: 3.10320
2-(ethylthio)-1,3-benzoxazol-6-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM282716-1g |
2-(Ethylthio)benzo[d]oxazol-6-amine |
874463-07-7 | 95% | 1g |
$*** | 2023-05-29 | |
| TRC | B441440-10mg |
2-(ethylthio)-1,3-benzoxazol-6-amine |
874463-07-7 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B441440-50mg |
2-(ethylthio)-1,3-benzoxazol-6-amine |
874463-07-7 | 50mg |
$ 65.00 | 2022-06-07 | ||
| TRC | B441440-100mg |
2-(ethylthio)-1,3-benzoxazol-6-amine |
874463-07-7 | 100mg |
$ 80.00 | 2022-06-07 | ||
| Ambeed | A731401-1g |
2-(Ethylthio)benzo[d]oxazol-6-amine |
874463-07-7 | 95+% | 1g |
$249.0 | 2025-04-16 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1527458-250mg |
2-(Ethylthio)benzo[d]oxazol-6-amine |
874463-07-7 | 98% | 250mg |
¥1770.00 | 2024-04-27 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1527458-1g |
2-(Ethylthio)benzo[d]oxazol-6-amine |
874463-07-7 | 98% | 1g |
¥2520.00 | 2024-04-27 |
2-(ethylthio)-1,3-benzoxazol-6-amine Suppliers
2-(ethylthio)-1,3-benzoxazol-6-amine Related Literature
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
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5. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
Additional information on 2-(ethylthio)-1,3-benzoxazol-6-amine
Comprehensive Overview of 2-(Ethylthio)-1,3-benzoxazol-6-amine (CAS No. 874463-07-7): Properties, Applications, and Research Insights
2-(Ethylthio)-1,3-benzoxazol-6-amine (CAS No. 874463-07-7) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features. This benzoxazole derivative is characterized by an ethylthio substituent at the 2-position and an amine group at the 6-position, which contribute to its versatile reactivity and potential applications. Researchers are increasingly exploring its role as a building block in drug discovery, particularly for designing small-molecule inhibitors targeting enzymes or receptors.
The compound’s molecular formula, C9H10N2OS, reflects a balanced hydrophobicity and polarity, making it suitable for medicinal chemistry optimization. Recent studies highlight its utility in synthesizing heterocyclic scaffolds, a hot topic in AI-driven drug design platforms. For instance, computational models predict that modifications of the ethylthio group could enhance binding affinity to biological targets, a question frequently searched in cheminformatics forums. Additionally, its benzoxazole core aligns with trends in fragment-based drug discovery, where researchers prioritize low-molecular-weight compounds for lead generation.
From a synthetic perspective, 2-(Ethylthio)-1,3-benzoxazol-6-amine is often prepared via nucleophilic aromatic substitution or Pd-catalyzed cross-coupling reactions. These methods are widely discussed in organic chemistry communities, especially among users searching for green chemistry alternatives to reduce solvent waste. The compound’s amine functionality also allows for further derivatization, such as amide coupling or reductive alkylation, techniques frequently queried in protocol databases like PubChem or Reaxys.
Beyond pharmaceuticals, this compound has potential in material science, where its electron-rich benzoxazole structure could contribute to organic semiconductors or fluorescent probes. These applications resonate with the growing interest in sustainable materials, a trending topic in academic and industrial R&D circles. Environmental scientists are also investigating its biodegradation pathways, addressing concerns about persistent organic pollutants—a key focus area in regulatory compliance discussions.
In summary, 2-(Ethylthio)-1,3-benzoxazol-6-amine (CAS No. 874463-07-7) exemplifies the intersection of structural diversity and functional adaptability in modern chemistry. Its relevance to drug discovery, material innovation, and green synthesis positions it as a compound of enduring scientific and industrial value. As research progresses, this molecule is likely to remain a subject of high-impact publications and patent applications, further solidifying its role in advancing molecular science.
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